molecular formula C48H38Si2 B11949366 3,3'-Bis(triphenylsilyl)biphenyl CAS No. 18826-15-8

3,3'-Bis(triphenylsilyl)biphenyl

Cat. No.: B11949366
CAS No.: 18826-15-8
M. Wt: 671.0 g/mol
InChI Key: GYIIZSZMHKCZNZ-UHFFFAOYSA-N
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Description

3,3’-Bis(triphenylsilyl)biphenyl is an organosilicon compound with the molecular formula C48H38Si2. It is characterized by the presence of two triphenylsilyl groups attached to a biphenyl core. This compound is of interest due to its unique structural and electronic properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bis(triphenylsilyl)biphenyl typically involves the reaction of biphenyl with chlorotriphenylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

Biphenyl+2ClSiPh33,3’-Bis(triphenylsilyl)biphenyl+2HCl\text{Biphenyl} + 2 \text{ClSiPh}_3 \rightarrow \text{3,3'-Bis(triphenylsilyl)biphenyl} + 2 \text{HCl} Biphenyl+2ClSiPh3​→3,3’-Bis(triphenylsilyl)biphenyl+2HCl

Industrial Production Methods

While specific industrial production methods for 3,3’-Bis(triphenylsilyl)biphenyl are not well-documented, the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3,3’-Bis(triphenylsilyl)biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silyl anions.

    Substitution: The triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silyl anions.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3,3’-Bis(triphenylsilyl)biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3,3’-Bis(triphenylsilyl)biphenyl involves its ability to interact with various molecular targets through its silicon atoms and phenyl groups. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic light-emitting diodes (OLEDs) and other electronic devices. The compound’s rigid structure and ability to form stable complexes also contribute to its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(triphenylsilyl)biphenyl
  • Tetraphenylsilane
  • Triphenylsilyl-substituted aromatic compounds

Uniqueness

3,3’-Bis(triphenylsilyl)biphenyl is unique due to the specific positioning of the triphenylsilyl groups on the biphenyl core, which imparts distinct electronic and structural properties. This positioning enhances its stability and makes it particularly suitable for applications requiring high thermal and chemical stability.

Properties

CAS No.

18826-15-8

Molecular Formula

C48H38Si2

Molecular Weight

671.0 g/mol

IUPAC Name

triphenyl-[3-(3-triphenylsilylphenyl)phenyl]silane

InChI

InChI=1S/C48H38Si2/c1-7-23-41(24-8-1)49(42-25-9-2-10-26-42,43-27-11-3-12-28-43)47-35-19-21-39(37-47)40-22-20-36-48(38-40)50(44-29-13-4-14-30-44,45-31-15-5-16-32-45)46-33-17-6-18-34-46/h1-38H

InChI Key

GYIIZSZMHKCZNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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